N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-fluorobenzamide
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Overview
Description
N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-fluorobenzamide is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a fluorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-fluorobenzamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized from o-aminothiophenol and a suitable aldehyde under acidic conditions.
Piperidine Derivative Formation: The piperidine ring is introduced through a nucleophilic substitution reaction involving piperidine and a suitable halide.
Sulfonylation: The sulfonyl group is added via a reaction between the piperidine derivative and a sulfonyl chloride.
Coupling with Fluorobenzamide: The final step involves coupling the sulfonylated piperidine derivative with 2-fluorobenzamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the benzothiazole ring or the sulfonyl group.
Substitution: The fluorine atom on the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or thiols.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its unique chemical properties may make it useful in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound could be used as a probe to study biological pathways involving benzothiazole or piperidine derivatives.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The benzothiazole moiety could interact with aromatic residues in the target protein, while the piperidine ring might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine
- 3-(piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-fluorobenzamide is unique due to the combination of its benzothiazole, piperidine, and fluorobenzamide moieties. This combination provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds.
Properties
Molecular Formula |
C25H22FN3O3S2 |
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Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-[4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C25H22FN3O3S2/c26-21-6-2-1-5-20(21)24(30)27-18-9-11-19(12-10-18)34(31,32)29-15-13-17(14-16-29)25-28-22-7-3-4-8-23(22)33-25/h1-12,17H,13-16H2,(H,27,30) |
InChI Key |
DBPJJZLNQPUXJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5F |
Origin of Product |
United States |
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